N,4-Dimethyl-N-(3-nitrophenyl)benzamide
Description
N,4-Dimethyl-N-(3-nitrophenyl)benzamide is a benzamide derivative featuring a dimethyl substitution at the 4-position of the benzoyl ring and a 3-nitrophenyl group attached to the amide nitrogen. Benzamides are widely studied for their roles in medicinal chemistry (e.g., enzyme inhibition) and materials science due to their hydrogen-bonding capabilities and conformational flexibility .
Properties
CAS No. |
72681-28-8 |
|---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
N,4-dimethyl-N-(3-nitrophenyl)benzamide |
InChI |
InChI=1S/C15H14N2O3/c1-11-6-8-12(9-7-11)15(18)16(2)13-4-3-5-14(10-13)17(19)20/h3-10H,1-2H3 |
InChI Key |
AYGRAYURZQWKSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dimethyl-N-(3-nitrophenyl)benzamide typically involves the acylation of N,N-dimethylaniline with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,4-Dimethyl-N-(3-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: The major product is typically the corresponding nitro compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted aromatic compounds.
Scientific Research Applications
N,4-Dimethyl-N-(3-nitrophenyl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,4-Dimethyl-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with biological molecules such as enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Geometry
Table 1: Structural Parameters of Selected Benzamide Derivatives
Key Observations :
- The dihedral angle between aromatic rings significantly impacts conjugation and molecular planarity. For example, 2-Nitro-N-(4-nitrophenyl)benzamide adopts a near-orthogonal arrangement (82.32°), reducing resonance stabilization compared to planar analogs .
- Nitro group orientation influences electronic properties. In 2-Nitro-N-(4-nitrophenyl)benzamide, the N2 nitro group is nearly coplanar (1.97°), enhancing electron-withdrawing effects on the amide moiety .
Key Observations :
- Acylation of nitroanilines with substituted benzoyl chlorides is a common strategy. Steric hindrance from dimethyl groups (e.g., 2,4-dimethyl substitution) may require elevated temperatures or prolonged reaction times .
- Yields are influenced by substituent positions. Electron-withdrawing groups (e.g., nitro) enhance electrophilicity of benzoyl chlorides, improving reaction efficiency .
Key Observations :
- Antioxidant activity correlates with electron-donating groups (e.g., methoxy in H10, hydroxyl in A8), which stabilize radical intermediates .
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